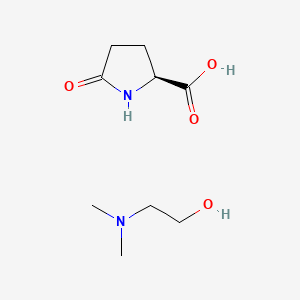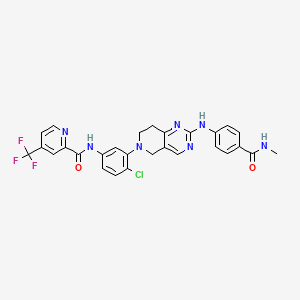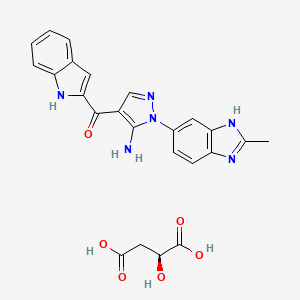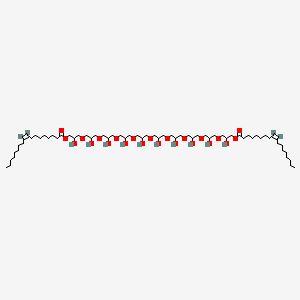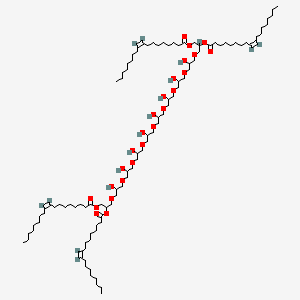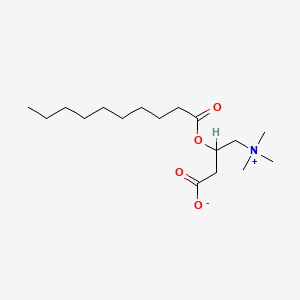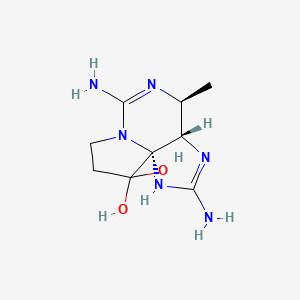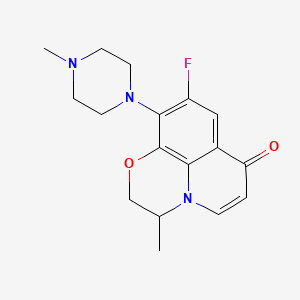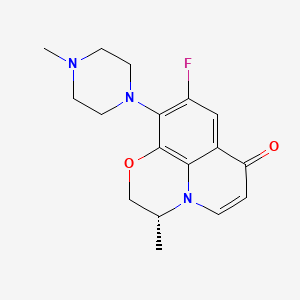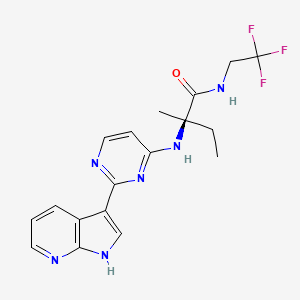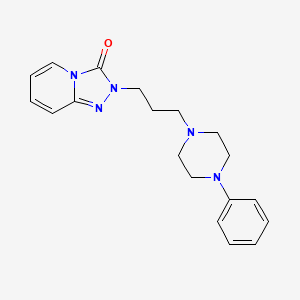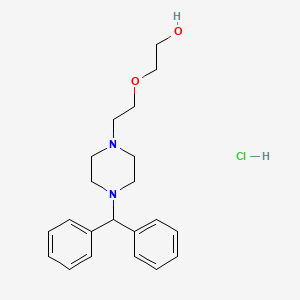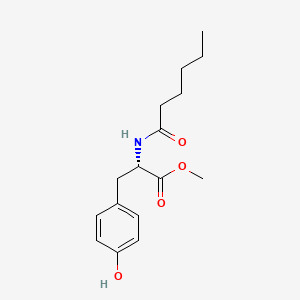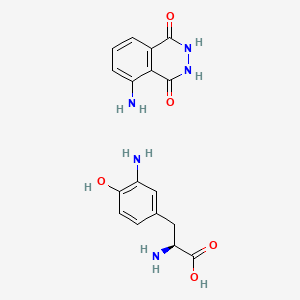
Diazoluminolmelanin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazoluminolmelanin is a synthetic luminescent biopolymer.
Applications De Recherche Scientifique
Microwave Dosimetry
Diazoluminomelanin (DALM) has been explored for its potential in microwave dosimetry. Bruno and Kiel (1994) described the synthesis of DALM in HL-60 cells, highlighting its ability to produce chemiluminescence (CL) in response to microwave power input and increased temperatures. This suggests its utility in radiofrequency dosimetry at a cellular level (Bruno & Kiel, 1994).
Optical Properties
Research by Wagner-Brown et al. (1997) examined the optical properties of DALM, focusing on the electronic structure and the impact of morphology on its luminescent properties. Their findings contribute to understanding DALM's electroluminescent behavior and its potential applications in fields sensitive to optical properties (Wagner-Brown et al., 1997).
Targeted Microbe or Cell Destruction
Kiel et al. (2004) investigated the use of DALM in directing electromagnetic radiation to target and potentially destroy specific microbes or cells. This research highlights the application of DALM in tagging cells for detection or destruction using various forms of radiation (Kiel et al., 2004).
Luminescent Biopolymer
Kiel et al. (1990) synthesized DALM as a luminescent biopolymer, noting its ability to produce prolonged chemiluminescence under physiological conditions without a catalyst. This quality makes DALM a potential reagent for detecting free radicals and peroxides in cellular and biochemical preparations (Kiel et al., 1990).
Biosynthesis in Bacteria
A study by Kiel et al. (1991) presented conditions for the biosynthesis of diazomelanin and diazoluminomelanin in bacteria, contributing to our understanding of the intracellular formation of these polymers. This research may inform further applications in biotechnology (Kiel et al., 1991).
Conductive and Luminescent Properties
Kiel et al. (1990) also explored the thermodynamic, luminescent, and dielectric properties of DALM, underscoring its conductive and absorptive properties across a range of frequencies. These characteristics suggest potential uses in areas requiring materials with unique electrical and luminescent properties (Kiel et al., 1990).
Chemical Characterization
Smith (2000) focused on the chemical characterization of DALM, providing insights into its chemical structure and the nature of its polymerization. This work is crucial for understanding the fundamental properties of DALM and its potential applications (Smith, 2000).
Electrochemiluminescence Studies
Bruno et al. (1998) conducted electrochemiluminescence (ECL) studies of DALM, revealing its response to various metal ions. These findings open avenues for using DALM in applications where metal ion interactions are crucial (Bruno et al., 1998).
Propriétés
Numéro CAS |
126815-81-4 |
|---|---|
Nom du produit |
Diazoluminolmelanin |
Formule moléculaire |
C17H19N5O5 |
Poids moléculaire |
373.36 |
Nom IUPAC |
5-amino-2,3-dihydrophthalazine-1,4-dione (S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C9H12N2O3.C8H7N3O2/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;9-5-3-1-2-4-6(5)8(13)11-10-7(4)12/h1-3,7,12H,4,10-11H2,(H,13,14);1-3,10-11H,9H2/t7-;/m0./s1 |
Clé InChI |
RJGOMFVTRMUHDP-FJXQXJEOSA-N |
SMILES |
O=C([C@H](Cc1cc(N)c(O)cc1)N)O.Nc2cccc(c([nH][nH]3)=O)c2c3=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Diazoluminolmelanin; DALM; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



